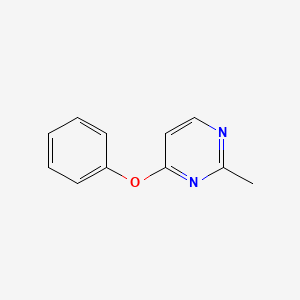

![molecular formula C20H14O6 B6503134 7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 855774-17-3](/img/structure/B6503134.png)

7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of esculetin, synthesized via the selective cleavage of the methylene bridge in sabandin, a naturally occurring and easily synthetically accessible methoxylated coumarin . It has potential medicinal and therapeutic applications .

Synthesis Analysis

The synthesis of this compound involves the use of acetoxylation of the methylenedioxy group with lead tetraacetate . The starting compound, natural coumarin sabandin, was prepared from 5-allyl-4,7-dimethoxybenzo[d][1,3]dioxole (apiol), which is available from parsley and dill seed extracts .Molecular Structure Analysis

The structure of the compound was confirmed by 1H and 13C NMR spectra .Chemical Reactions Analysis

During the reaction, a brown solution was stirred at 80 °C for 60 hours .Applications De Recherche Scientifique

Synthesis of New Derivatives

A novel approach for synthesizing a new 5,8-dimethoxy derivative of esculetin has been developed . This involves the selective cleavage of the methylene bridge in sabandin, a naturally occurring and easily synthetically accessible methoxylated coumarin . This method enables an efficient and straightforward synthesis of a new derivative of esculetin with potential medicinal and therapeutic applications .

Biological Activities

Coumarins, including oxygenated derivatives, have been found to possess a wide range of biological activities . These compounds exhibit antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities, in addition to antibacterial activity .

Therapeutic Drug Potential

6,7-dihydroxy-2H-chromen-2-one (esculetin), a natural coumarin, has shown promise as a therapeutic drug for specific diseases such as cancer, diabetes, atherosclerosis, Alzheimer’s disease, Parkinson’s disease, and others .

Synthesis of Analgesics, Morphines, and Steroids

7,8-Dimethoxy-2-tetralone has drawn the attention of organic chemists due to its importance as an intermediate in the synthesis of analgesics, morphines, and steroids .

Antineoplastic and Immunomodulatory Potential

A new derivative of spiroindolone (7’,8’-Dimethoxy-1’,3’-dimethyl-1,2,3’,4’-tetrahydrospiro[indole-3,5’-pyrazolo[3,4-c]isoquinolin]-2-one) has been developed and evaluated for its anticancer- and immunomodulatory potential in a vitro model of chronic leukemia .

Anticoagulant, Anti-inflammatory, Antibacterial, Anticancer, and Anti-HIV Activities

Many coumarin derivatives, including 7-hydroxy-4-substituted coumarins, have shown anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been shown to target cancer cells, particularly those involved in chronic myeloid leukemia .

Mode of Action

It’s known that similar compounds exert their effects by interacting with cancer cells and inducing cell cycle arrest . This prevents the cells from entering mitosis, thereby inhibiting their proliferation .

Biochemical Pathways

Related compounds have been shown to affect the cell cycle and cytokine production . They can upregulate the production of cytokines IL-6 and IL-12/2, which play crucial roles in immune response .

Result of Action

The 7’,8-dimethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione compound has been shown to exert noteworthy cytotoxic effects against K562 cells, a chronic myeloid leukemia cell line . It inhibits the clonal proliferation of these cells while displaying minimal toxicity to normal cells .

Propriétés

IUPAC Name |

8-methoxy-3-(7-methoxy-2-oxochromen-4-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O6/c1-23-12-6-7-13-14(10-18(21)25-17(13)9-12)15-8-11-4-3-5-16(24-2)19(11)26-20(15)22/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFGPFBSJZYJML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}furan-2-carboxamide](/img/structure/B6503056.png)

![1-(4-tert-butylphenyl)-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}urea](/img/structure/B6503068.png)

![N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyrazine-2-carboxamide](/img/structure/B6503071.png)

![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate](/img/structure/B6503077.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B6503085.png)

![1-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6503089.png)

![(2Z)-6-methoxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503092.png)

![2-{[(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetamide](/img/structure/B6503100.png)

![2,6-difluoro-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B6503104.png)

![3-(dimethylamino)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B6503112.png)

![1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6503119.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6503121.png)

![N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6503157.png)